tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(17-15(18)19-16(2,3)4)12-5-7-13(8-6-12)14-9-10-14/h5-8,11,14H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLVDDHJQZDXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147254 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-06-3 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Using Tert-Butyl Chloroformate
In a representative procedure, 1-(4-cyclopropylphenyl)ethylamine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. A solution of Boc-Cl in DCM is added dropwise, followed by triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected amine after aqueous workup and purification. Typical yields range from 70% to 85%, depending on the purity of the starting amine and reaction stoichiometry.
Alternative Activation with Boc Anhydride
For substrates sensitive to chlorinated reagents, BocO serves as a milder alternative. The amine is stirred with BocO in tetrahydrofuran (THF) or acetonitrile, often with 4-dimethylaminopyridine (DMAP) as a catalyst. This method minimizes side reactions such as over-alkylation and is preferred for sterically hindered amines.
Palladium-catalyzed cross-coupling reactions enable the introduction of the Boc group onto pre-functionalized aromatic intermediates. These methods are advantageous for constructing complex architectures in a single step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination couples aryl halides with amines using palladium catalysts. For example, 1-(4-bromophenyl)ethylcyclopropane is reacted with tert-butyl carbamate in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)), Xantphos ligand, and cesium carbonate in 1,4-dioxane at 100–120°C. This method achieves moderate to high yields (50–89%) and tolerates diverse functional groups.
Table 1: Optimization of Buchwald-Hartwig Conditions for tert-Butyl Carbamate Coupling
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative. A mixture of 1-(4-iodophenyl)ethylcyclopropane, tert-butyl carbamate, copper(I) iodide, and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C furnishes the product in 40–60% yield. While less efficient than palladium catalysis, this method avoids precious metal catalysts.
Multi-Step Synthesis via Intermediate Functionalization
Reductive Amination Followed by Boc Protection
A two-step approach involves reductive amination of 4-cyclopropylbenzaldehyde with ethylamine, followed by Boc protection. The aldehyde is condensed with ethylamine in methanol, followed by sodium cyanoborohydride reduction to yield 1-(4-cyclopropylphenyl)ethylamine. Subsequent Boc protection as described in Section 1 completes the synthesis.
Cyclopropane Ring Construction
For substrates lacking the cyclopropane moiety, the Simmons-Smith reaction introduces the cyclopropyl group. 4-Vinylphenylboronic acid is treated with diiodomethane and a zinc-copper couple to form 4-cyclopropylphenylboronic acid, which undergoes Suzuki-Miyaura coupling with a bromoethylamine precursor. Boc protection of the amine concludes the synthesis.
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent and temperature critically impacts reaction outcomes. Polar aprotic solvents like 1,4-dioxane and THF enhance palladium catalyst activity, while higher temperatures (90–120°C) accelerate coupling rates. Conversely, Boc protection reactions benefit from dichloromethane or THF at ambient temperatures to prevent tert-butyl group cleavage.
Challenges and Side Reactions
Common challenges include:
-
Over-alkylation : Excess Boc-Cl or BocO may lead to di-Boc products, mitigated by stoichiometric control.
-
Catalyst Deactivation : Palladium catalysts are sensitive to oxygen and moisture, necessitating inert atmospheres.
-
Cyclopropane Ring Strain : Harsh conditions may rupture the cyclopropane ring, requiring careful optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Enantioselectivity: Phosphoryl-substituted carbamates achieve high e.e. (up to 92%) via asymmetric organocatalysis, whereas hydroxylated analogs show moderate stereocontrol (53–65% e.e.) .
Thermal Stability : Cyclopropyl and aromatic substituents enhance thermal stability, making these analogs suitable for high-temperature reactions .
Toxicological Profile : tert-Butyl carbamates are less mutagenic than ethyl or vinyl carbamates, as evidenced by their weak direct mutagenic activity in Salmonella typhimurium assays .
Biological Activity
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the cyclopropyl group, suggest that it may interact with various biological targets, influencing enzyme activity and receptor modulation. This article reviews the biological activity of this compound, synthesizing data from diverse research studies.
- Molecular Formula : C15H21N1O2
- Molecular Weight : 261.36 g/mol
- Structure : The compound consists of a tert-butyl group linked to a nitrogen atom, which is further connected to a 1-(4-cyclopropylphenyl)ethyl moiety.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(4-cyclopropylphenyl)ethyl chloride under basic conditions, utilizing bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various pharmacological effects, making it a candidate for further therapeutic exploration .
In Vitro Studies
Recent studies have evaluated the compound's inhibitory potency against various biological targets. For instance:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes relevant to disease pathways. In vitro assays indicated that it might exhibit promising inhibitory effects against certain bacterial enzymes .
- Cytotoxicity Assessments : Evaluations on human liver cell lines (HepG2) demonstrated that the compound's cytotoxicity remains within acceptable limits, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl N-[1-(4-phenyl)ethyl]carbamate | Phenyl group | Moderate enzyme inhibition |
| tert-Butyl N-[1-(4-methylphenyl)ethyl]carbamate | Methyl group | Low enzyme inhibition |
| This compound | Cyclopropyl group | High potential for enzyme modulation |
Case Studies and Research Findings
Several case studies have been conducted to explore the biological implications of this compound:
- Study on Bacterial Inhibition : A study assessed the minimal inhibitory concentration (MIC) against Gram-negative bacteria, indicating effective inhibition at lower concentrations compared to similar compounds .
- Therapeutic Applications : Research suggests potential applications in treating bacterial infections due to its unique interaction profile with bacterial enzymes .
Future Directions
Further investigations are warranted to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate formation between tert-butyl carbamate and 1-(4-cyclopropylphenyl)ethylamine. A base (e.g., NaH or K₂CO₃) in anhydrous THF or DCM at 0–25°C facilitates the reaction. Key factors include:
- Base selection : Strong bases (NaH) improve reactivity but may require strict temperature control.
- Solvent : Polar aprotic solvents enhance nucleophilic substitution.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is used to isolate the product .
- Data Table :
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | THF | 0 → 25 | 72 | >95 |
| K₂CO₃ | DCM | 25 | 65 | 92 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H) and cyclopropyl protons (δ ~0.5–1.2 ppm). The carbamate NH appears as a broad singlet (~5 ppm) .
- FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ or [M+Na]+ peaks for molecular weight validation .
Q. How does hydrolysis of the carbamate group proceed, and what are the applications of the resulting amine?
- Methodology : Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis cleaves the tert-butyloxycarbonyl (Boc) group, yielding 1-(4-cyclopropylphenyl)ethylamine. This amine is a versatile intermediate for:
- Peptide coupling : Used in PROTACs or enzyme inhibitors.
- Metal coordination : Ligand design for catalysis .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., cyclopropane ring opening)?
- Analysis : Cyclopropane ring strain (~27 kcal/mol) may lead to ring-opening under harsh conditions (e.g., strong acids/bases). For example:
- Base-induced ring cleavage : NaH can deprotonate cyclopropane, leading to alkene formation.
- Mitigation : Use milder bases (Cs₂CO₃) or lower temperatures .
- Case Study : A 2024 study reported 15% ring-opening byproduct with NaH/THF at 40°C, reduced to <2% using K₂CO₃/DCM at 25°C .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Studies :
- Molecular docking : The cyclopropyl group enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450).
- Enzyme inhibition : The carbamate acts as a transition-state analog in serine hydrolases .
- Data Contradictions : Some studies report IC₅₀ values varying by 10-fold across species (human vs. murine models), likely due to structural differences in active sites .
Q. How can computational modeling resolve discrepancies in crystallographic data for derivatives of this compound?
- Methodology :
- SHELX refinement : High-resolution X-ray data (≤1.0 Å) combined with DFT-optimized geometries improve accuracy in bond-length/angle assignments .
- Twinned data : SHELXL’s HKLF5 algorithm resolves overlapping reflections in twinned crystals .
Safety and Stability
Q. What safety protocols are recommended given conflicting hazard classifications in literature?
- Contradictions : Some SDS classify the compound as non-hazardous (e.g., Kishida Chemical ), while others recommend PPE (gloves, goggles) due to amine byproducts .
- Best Practices :
- Ventilation : Use fume hoods during synthesis.
- Storage : Sealed containers at RT, away from moisture to prevent Boc-group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
